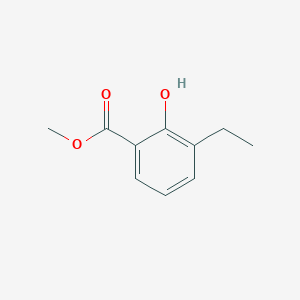

Methyl 3-ethyl-2-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 3-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824583 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75871-40-8 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 3-ethyl-2-hydroxybenzoate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-ethyl-2-hydroxybenzoate

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a substituted salicylate of interest to researchers and professionals in drug development and materials science. This document offers detailed experimental protocols, mechanistic insights, and a thorough guide to the analytical characterization of the title compound.

Introduction: The Significance of Substituted Salicylates

Salicylic acid and its derivatives are a cornerstone of medicinal chemistry, most famously exemplified by acetylsalicylic acid (aspirin). The therapeutic properties of these compounds, including their anti-inflammatory, analgesic, and antipyretic activities, stem from their ability to modulate biological pathways, often through the inhibition of cyclooxygenase (COX) enzymes. The strategic placement of substituents on the salicylic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of an ethyl group at the 3-position, adjacent to the hydroxyl group, is anticipated to influence the molecule's lipophilicity and steric profile, potentially altering its interaction with biological targets. This guide outlines a robust synthetic route to this compound and the analytical methods required to confirm its identity and purity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-ethyl-2-hydroxybenzoic acid, via the ortho-carboxylation of 3-ethylphenol. The subsequent step is the esterification of the synthesized carboxylic acid to yield the final product.

An In-depth Technical Guide to Methyl 3-ethyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Salicylate Derivative

Methyl 3-ethyl-2-hydroxybenzoate (CAS 75871-40-8) is a substituted salicylate, a class of compounds renowned for its diverse biological activities and applications, ranging from pharmaceuticals to preservatives. As an analogue of the well-known methyl salicylate (oil of wintergreen), the introduction of an ethyl group at the 3-position of the benzene ring presents intriguing possibilities for modifying its physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert analysis to support its potential in research and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from foundational chemical principles and data on analogous structures to provide a robust working knowledge base.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a molecule is the bedrock of its application. The structural and physicochemical characteristics of this compound are summarized below. It is important to note that while some data is available from safety data sheets, specific experimental values for properties like boiling and melting points are not widely published. The provided values are estimations based on its parent compound, methyl salicylate, and related substituted benzoates.

Structural Information

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 75871-40-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)OC)O | [3] |

| InChI Key | ZFUVIMZJBWFGIS-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Data

| Property | Predicted Value | Notes and Rationale |

| Physical State | Colorless to pale yellow liquid | Based on the properties of methyl salicylate, which is a liquid at room temperature[4]. The addition of an ethyl group is unlikely to raise the melting point above ambient temperature. |

| Boiling Point | > 222 °C | The boiling point of methyl salicylate is 222 °C[5]. The addition of an ethyl group will increase the molecular weight and likely elevate the boiling point. |

| Melting Point | Not available | Data not found in available literature. |

| Density | ~1.1 g/cm³ | Methyl salicylate has a density of approximately 1.18 g/cm³[4]. The ethyl group may slightly decrease the density. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Salicylates generally exhibit limited water solubility but are soluble in common organic solvents[6]. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | The logP of methyl salicylate is around 2.3[7]. The ethyl group is expected to increase the lipophilicity, thus raising the logP value. |

| pKa | ~9-10 | The phenolic hydroxyl group is weakly acidic. The pKa of methyl salicylate's hydroxyl group is approximately 9.8[4]. The electron-donating nature of the ethyl group might slightly increase this value. |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Part A: Synthesis of 3-ethyl-2-hydroxybenzoic acid

This protocol is adapted from a general method for preparing 2-alkyl-3-hydroxybenzoic acids[8][9].

-

Diels-Alder Cycloaddition:

-

In a round-bottom flask under a nitrogen atmosphere, combine furan (in excess, acting as both reactant and solvent) and an allenyl ester (e.g., ethyl 2,3-pentadienoate).

-

Cool the mixture to 0°C.

-

Add a Lewis acid catalyst (e.g., anhydrous zinc chloride) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with dilute acid (e.g., HCl) and extract the bicyclo intermediate with an organic solvent like toluene.

-

-

Base-Catalyzed Ring Opening:

-

Dissolve the crude bicyclo intermediate in a suitable alcohol solvent (e.g., tert-butanol).

-

Add a strong base, such as potassium tert-butoxide, and reflux the mixture for several hours.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous phase with a strong acid (e.g., HCl) to precipitate the 3-ethyl-2-hydroxybenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Part B: Fischer Esterification

-

Ester Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 3-ethyl-2-hydroxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting carboxylic acid.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting oil by column chromatography on silica gel to yield pure this compound.

-

Spectral Analysis: A Predictive Interpretation

No published spectra for this compound are currently available. However, a detailed prediction of its key spectral features can be made by analyzing the spectra of its parent compound, methyl salicylate (methyl 2-hydroxybenzoate), and considering the electronic and structural effects of the C3-ethyl substituent.

Predicted ¹H NMR Spectrum (in CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the ethyl group protons, and the phenolic hydroxyl proton.

-

Aromatic Protons (δ 6.8-7.8 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and triplets, influenced by the ortho, meta, and para coupling. The electron-donating ethyl group will likely shift the adjacent protons slightly upfield compared to methyl salicylate.

-

Phenolic Hydroxyl Proton (δ ~10-11 ppm): This proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the ester carbonyl group, a characteristic feature of salicylates.

-

Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

-

Ethyl Group Protons:

-

Methylene (-CH₂-) (δ ~2.7 ppm): A quartet due to coupling with the methyl protons.

-

Methyl (-CH₃) (δ ~1.2 ppm): A triplet due to coupling with the methylene protons.

-

Predicted ¹³C NMR Spectrum (in CDCl₃)

The ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (C=O) (δ ~170 ppm): The ester carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C2) will be significantly downfield (~160 ppm), while the carbon attached to the ester group (C1) will also be downfield. The presence of the ethyl group will cause shifts in the signals of the carbons it is attached to (C3) and the adjacent carbons.

-

Methyl Ester Carbon (-OCH₃) (δ ~52 ppm): The carbon of the methyl ester group.

-

Ethyl Group Carbons:

-

Methylene (-CH₂-) (δ ~22-25 ppm):

-

Methyl (-CH₃) (δ ~13-16 ppm):

-

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by characteristic absorptions of the functional groups present.

-

O-H Stretch (Phenolic): A broad absorption band in the range of 3100-3300 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aliphatic): Absorptions between 2850-3000 cm⁻¹ for the methyl and ethyl groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹. The position is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region, corresponding to the ester and phenol C-O bonds.

Predicted Mass Spectrum (MS)

In electron ionization mass spectrometry (EI-MS), the following key fragments would be expected:

-

Molecular Ion Peak [M]⁺: At m/z = 180.

-

[M - OCH₃]⁺ Peak: Loss of the methoxy group from the ester, resulting in a fragment at m/z = 149.

-

[M - COOCH₃]⁺ Peak: Loss of the entire carbomethoxy group, leading to a fragment at m/z = 121.

-

Loss of Ethyl Group: Fragmentation involving the ethyl group could also occur.

Reactivity and Stability

The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl, the ester, and the aromatic ring.

-

Stability: The compound is expected to be stable under standard laboratory conditions, though prolonged exposure to light and air may cause degradation. It should be stored in a cool, dry place[10].

-

Ester Hydrolysis: Like other esters, it will undergo hydrolysis under acidic or, more readily, basic conditions to yield 3-ethyl-2-hydroxybenzoic acid and methanol[6]. This is a critical consideration in formulation and biological studies where pH can influence stability.

-

Phenolic Reactivity: The hydroxyl group can be alkylated or acylated. It also makes the aromatic ring more susceptible to electrophilic substitution reactions, such as halogenation or nitration, with substitution likely directed by the existing groups.

-

Incompatibilities: It should be considered incompatible with strong oxidizing agents[2].

Potential Applications in Drug Discovery and Research

While no specific applications for this compound have been documented, its structural similarity to other biologically active salicylates suggests several promising avenues for research.

Workflow for Investigating Biological Activity

Caption: A typical workflow for evaluating the therapeutic potential of a novel compound.

-

Anti-inflammatory Agents: Salicylates are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, salicylic acid, and its derivatives are known to inhibit cyclooxygenase (COX) enzymes[11]. This compound could be investigated as a novel COX inhibitor. The ethyl group may alter its binding affinity and selectivity for COX-1 versus COX-2.

-

Antimicrobial and Preservative Activity: Hydroxybenzoic acid esters (parabens) are widely used as antimicrobial preservatives in cosmetics, foods, and pharmaceuticals[12][13]. The efficacy of these compounds can be dependent on the alkyl chain length. Therefore, this molecule could be evaluated for its potential as a novel preservative or antimicrobial agent.

-

Enzyme Inhibitors: Salicylate-based compounds have been designed as inhibitors for various enzymes, such as methionine aminopeptidase, a target for antibacterial drugs[14]. The specific substitution pattern of this compound makes it a candidate for screening against a wide range of enzymatic targets in drug discovery programs.

-

Plant Biology and Agriculture: Salicylic acid is a key signaling molecule in plant defense mechanisms, known as systemic acquired resistance (SAR)[15][16]. Substituted salicylates have been studied for their ability to modulate this pathway. The biological activity of this compound in inducing plant defense could be an area of investigation for developing new plant protection agents.

Safety and Toxicology

A comprehensive toxicological profile for this compound is not available. However, based on the Safety Data Sheet (SDS) and data from related compounds, a preliminary safety assessment can be made.

GHS Hazard Statements

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

General Toxicological Considerations

-

Acute Toxicity: Data on acute oral, dermal, or inhalation toxicity is not available[2]. Related p-hydroxybenzoic acid esters (parabens) are generally considered to have low acute toxicity[12].

-

Metabolism: It is anticipated that, like other parabens and salicylates, this compound would be rapidly metabolized in the body, likely through hydrolysis of the ester bond to form 3-ethyl-2-hydroxybenzoic acid and methanol, followed by further conjugation and excretion[12].

-

Endocrine Effects: Some studies on parabens have raised concerns about potential weak estrogenic activity, with the effect increasing with the size of the alkyl group[12][17]. This is a potential area for toxicological investigation for any new substituted hydroxybenzoate.

Handling and Personal Protective Equipment (PPE)

Given the hazard statements, appropriate PPE should be used when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator should be used.

Conclusion

This compound, CAS 75871-40-8, represents an under-explored area within the well-established family of salicylates. While direct experimental data is sparse, a robust understanding of its likely properties, synthesis, and reactivity can be constructed through the analysis of structurally related compounds. Its potential applications in drug discovery, particularly in the development of novel anti-inflammatory and antimicrobial agents, warrant further investigation. This guide serves as a foundational resource for researchers and scientists looking to explore the potential of this niche chemical, providing a framework for its synthesis, characterization, and evaluation in various research and development contexts.

References

-

AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Link

-

Guidechem. (n.d.). This compound 75871-40-8 wiki. Link

-

AK Scientific, Inc. (n.d.). 75871-40-8 this compound. Link

-

ChemicalBook. (2022). This compound (CAS 75871-40-8). Link

-

Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015. Link

-

Kale, A., et al. (2021). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. ResearchGate. Link

-

Fan, Y., et al. (2022). Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats. Frontiers in Pharmacology, 13, 843368. Link

-

Guidechem. (n.d.). This compound 75871-40-8 wiki. Link

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Link

-

Fan, Y., et al. (2022). Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats. PMC. Link

-

AK Scientific, Inc. (n.d.). 75871-40-8 this compound. Link

-

Chen, Y. T., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Link

-

Andersen, A. (2008). Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in Cosmetic Products. International Journal of Toxicology, 27(Suppl. 4), 1-82. Link

-

Liu, S., et al. (2012). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. PMC. Link

-

Silverman, P., et al. (2005). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 53(25), 9773-9778. Link

-

Sigma-Aldrich. (n.d.). This compound. Link

-

Salehi, B., et al. (2020). Natural Salicylates and Their Roles in Human Health. PMC. Link

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Link

-

PharmaCompass. (n.d.). Methyl Salicylate. Link

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Link

-

PubChem. (n.d.). Methyl Salicylate. Link

-

Google Patents. (n.d.). KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids. Link

-

BYJU'S. (n.d.). Methyl Salicylate Structure – C₈H₈O₃. Link

-

Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. Acta facultatis medicae Naissensis, 32(4), 259-265. Link

-

The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Link

-

PubChem. (n.d.). Ethyl 3-hydroxybenzoate. Link

-

Google Patents. (n.d.). RU2675496C1 - Method for obtaining alkyl esters of hydroxybenzoic acids. Link

-

Conrath, U., et al. (2005). Salicylate activity. 3. Structure relationship to systemic acquired resistance. PubMed. Link

-

AccelaChem. (n.d.). 90226-88-3,3-(2-Piperidyl)-1-propanol Hydrochloride. Link

-

ChemicalBook. (n.d.). Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum. Link

-

Arctom Scientific. (n.d.). CAS NO. 75871-40-8 | this compound. Link

-

ChemicalBook. (n.d.). ethyl 3-hydroxy-2-methylbenzoate(141607-09-2) 1H NMR spectrum. Link

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Link

-

Sharma, P., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. PMC. Link

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Link

-

Wiwattanapatapee, R., et al. (2013). Methyl salicylate microemulsion based systems. Part I: Effect of additives on the physicochemical properties. ResearchGate. Link

-

Tan, S. C., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Link

-

InvivoChem. (n.d.). Methyl Salicylate-d4 (Wintergreen oil-d4). Link

-

YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Link

-

European Patent Office. (2000). Process for making 2-alkyl-3-hydroxybenzoic acids - EP 1008583 A1. Link

-

PubChem. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. Link

-

ChemicalBook. (n.d.). Methyl 3-hydroxybenzoate (19438-10-9)IR1. Link

-

Merck. (n.d.). This compound. Link

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Link

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. Link

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Link

-

Wikipedia. (n.d.). Benzodiazepine. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 4. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Salicylate-d4 (Wintergreen oil-d4) | COX | 1219802-12-6 | Invivochem [invivochem.com]

- 6. byjus.com [byjus.com]

- 7. Methyl Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. 75871-40-8 this compound AKSci 7027AJ [aksci.com]

- 11. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cir-safety.org [cir-safety.org]

A Spectroscopic Roadmap for the Characterization of Methyl 3-ethyl-2-hydroxybenzoate

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for Methyl 3-ethyl-2-hydroxybenzoate. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, chemists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally similar compounds, we can construct a reliable spectroscopic profile. This guide not only predicts the spectral features but also explains the underlying chemical principles, offering a robust framework for the empirical analysis and structural verification of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a substituted aromatic ester. Its structure comprises a benzene ring with a hydroxyl group at position 2, an ethyl group at position 3, and a methyl ester group at position 1. This unique arrangement of functional groups will give rise to a distinct set of signals in its various spectra, allowing for unambiguous identification.

The following sections will detail the predicted spectroscopic data for this compound and provide standardized protocols for data acquisition.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.[1] The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, the methyl ester protons, and the hydroxyl proton.

Predicted ¹H NMR Data

The chemical shifts are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | ~10.5 - 11.5 | Singlet | 1H | The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group, similar to methyl 2-hydroxybenzoate.[3] |

| Ar-H (H6) | ~7.8 - 8.0 | Doublet of doublets | 1H | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. |

| Ar-H (H4, H5) | ~6.8 - 7.5 | Multiplet | 2H | These aromatic protons will exhibit complex splitting due to coupling with each other and with H6. Their chemical shifts are influenced by the hydroxyl and ethyl groups. |

| -OCH₃ | ~3.9 | Singlet | 3H | The methyl ester protons are in a typical chemical environment for such a group.[3] |

| -CH₂CH₃ | ~2.7 | Quartet | 2H | The methylene protons are adjacent to the aromatic ring and a methyl group, resulting in a quartet. |

| -CH₂CH₃ | ~1.2 | Triplet | 3H | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:[4][5]

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the purified compound.[4]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If any solid particles are present, filter the solution before transferring it to the NMR tube to ensure proper shimming.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

-

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The predicted chemical shifts are relative to TMS at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~170 | The carbonyl carbon of the ester is expected in this region. |

| C2 (C-OH) | ~160 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C1 (C-COOCH₃) | ~115 | The aromatic carbon bearing the ester group. |

| C3 (C-CH₂CH₃) | ~135 | The aromatic carbon attached to the ethyl group. |

| C4, C5, C6 | ~120 - 130 | The remaining aromatic carbons will have shifts in this typical range. |

| -OCH₃ | ~52 | The methyl carbon of the ester. |

| -CH₂CH₃ | ~23 | The methylene carbon of the ethyl group. |

| -CH₂CH₃ | ~14 | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:[2][4]

-

Sample Preparation:

-

A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of ¹³C.[4]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Tune the spectrometer to the ¹³C frequency.

-

A proton-decoupled spectrum is usually acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

A larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The data processing steps are analogous to those for ¹H NMR.

-

Predicted Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (ester) | 1680 - 1710 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ester) | 1100 - 1300 | Stretching |

The broad O-H stretch is indicative of hydrogen bonding. The C=O stretch may be at a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common and convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[9]

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[6]

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Identify and label the significant absorption peaks.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[10]

Predicted Mass Spectrum Data

| m/z | Predicted Ion | Notes |

| 180 | [M]⁺ | Molecular ion peak. |

| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 151 | [M - C₂H₅]⁺ | Loss of the ethyl radical. |

| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 93 | [C₆H₅O]⁺ | A common fragment from the cleavage of the aromatic ring. |

Predicted Fragmentation Pathway

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture.[11][12][13]

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Set the GC parameters, including the injection port temperature, column type, and temperature program. A non-polar column like a DB-5 is often a good starting point.[12]

-

Set the MS parameters, including the ionization mode (EI), mass range, and scan speed.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

Data Analysis:

-

The GC will separate the components of the sample, and the MS will record a mass spectrum for each eluting peak.

-

Analyze the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for researchers to identify and characterize this compound. The logical connections between the molecular structure and the expected spectral features are highlighted, underscoring the power of these analytical techniques in modern chemical research and development.

References

-

U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from epa.gov. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from scs.illinois.edu. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from scioninstruments.com. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from cif.iastate.edu. [Link]

-

Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Organic & Biomolecular Chemistry. [Link]

-

California Air Resources Board. (2021). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. Retrieved from ww2.arb.ca.gov. [Link]

-

3M Environmental Laboratory. (n.d.). Determination of Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from multimedia.3m.com. [Link]

-

inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from inchemistry.acs.org. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org. [Link]

-

PennState. (n.d.). Fourier Transform Infrared Spectroscopy. Materials Research Institute. [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Retrieved from chem.libretexts.org. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from bruker.com. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from hmdb.ca. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from chem.libretexts.org. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from www2.chemistry.msu.edu. [Link]

-

Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from spectroscopyonline.com. [Link]

-

FooDB. (2010). Showing Compound Ethyl salicylate (FDB001028). Retrieved from foodb.ca. [Link]

-

Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from innovatechlabs.com. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST WebBook. Retrieved from webbook.nist.gov. [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST WebBook. Retrieved from webbook.nist.gov. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Ethyl salicylate (HMDB0029817). Retrieved from hmdb.ca. [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. Retrieved from webbook.nist.gov. [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxybenzoate - Optional[ATR-IR] - Spectrum. Retrieved from spectrabase.com. [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxybenzoate - Optional[MS (GC)] - Spectrum. Retrieved from spectrabase.com. [Link]

-

PubChem. (n.d.). Ethyl Salicylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. rsc.org [rsc.org]

- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. inchemistry.acs.org [inchemistry.acs.org]

- 6. mse.washington.edu [mse.washington.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. Sample preparation GC-MS [scioninstruments.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 3-ethyl-2-hydroxybenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (1H) NMR spectrum of this compound, a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. By dissecting the theoretical underpinnings of its spectral features—chemical shift, integration, and spin-spin coupling—this document serves as a technical resource for researchers and drug development professionals. We will explore the predictive analysis of the spectrum, detail a robust experimental protocol for its acquisition, and provide a thorough interpretation of the resulting data, thereby offering a complete workflow for the structural elucidation of this and related molecules.

Introduction: The Structural Significance of this compound

This compound belongs to the family of substituted benzoic acid esters, which are crucial building blocks in numerous industrial and pharmaceutical applications.[1] The precise arrangement of substituents on the benzene ring dictates the molecule's chemical properties and biological activity. Therefore, unambiguous confirmation of its structure is paramount. 1H NMR spectroscopy provides a definitive, non-destructive method to map the proton environments within the molecule, confirming the presence and connectivity of the methyl ester, ethyl group, and hydroxyl group, as well as their specific positions on the aromatic ring.

The structure, shown in Figure 1, presents a unique combination of functionalities whose protons will each give rise to distinct signals in the 1H NMR spectrum. Understanding these signals is key to verifying the successful synthesis of the target compound and assessing its purity.

Theoretical Prediction of the 1H NMR Spectrum

A predictive analysis based on established principles of NMR theory and data from analogous structures allows us to anticipate the appearance of the spectrum. The key parameters are chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and multiplicity (splitting pattern), which arises from spin-spin coupling with neighboring protons.[2]

The Ethyl Group Protons (H-1' and H-2')

The ethyl group attached to the C3 position of the benzene ring consists of a methylene group (CH2) and a methyl group (CH3).

-

H-2' (CH3): These three equivalent protons are adjacent to the CH2 group. According to the n+1 rule, their signal will be split into a triplet (2+1=3).[3][4] Based on data for ethylbenzene, this signal is expected to appear in the upfield region, around δ 1.2-1.3 ppm .[5]

-

H-1' (CH2): These two equivalent protons are adjacent to the CH3 group and are also influenced by the aromatic ring. They will be split into a quartet (3+1=4) by the neighboring methyl protons.[3][5] Their position directly attached to the deshielding aromatic ring will shift them downfield relative to the methyl group, likely appearing around δ 2.6-2.8 ppm .

The Aromatic Protons (H-4, H-5, and H-6)

The three protons on the benzene ring are in distinct chemical environments due to the different substituents. Their chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing methyl ester group (-COOCH3).

-

H-6: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating hydroxyl group. It is adjacent to only one proton, H-5. Thus, it is expected to appear as a doublet. The ortho coupling constant (3J) is typically in the range of 7-10 Hz.[6] Its chemical shift is predicted to be in the region of δ 7.7-7.9 ppm .

-

H-4: This proton is meta to the ester and para to the hydroxyl group. It is situated between two neighboring protons, H-5. Therefore, it is expected to be split into a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). The typical ortho coupling constant applies here as well. Its chemical shift is anticipated around δ 7.4-7.5 ppm .

-

H-5: This proton is para to the ester and meta to the hydroxyl group. It is adjacent to both H-4 and H-6 and will be split into a triplet. Its chemical shift is expected to be the most upfield of the aromatic protons due to the influence of the ortho and para directing groups, likely appearing around δ 6.8-7.0 ppm .

The Methyl Ester Protons (H-Me)

The three protons of the methyl group in the ester functionality (-COOCH3) are equivalent and have no adjacent protons. Therefore, they will appear as a sharp singlet.[7] Their proximity to the electronegative oxygen and the carbonyl group places their signal around δ 3.9 ppm .[7]

The Hydroxyl Proton (H-O)

The proton of the hydroxyl group (-OH) is acidic and its chemical shift can be highly variable, depending on concentration, temperature, and solvent. It typically appears as a broad singlet and can range from δ 5-11 ppm . A key feature of this peak is that it can be exchanged with deuterium by adding a drop of D2O to the NMR tube, which causes the signal to disappear from the spectrum.[7]

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Sample Preparation

-

Analyte Quantity: Weigh approximately 5-25 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds.[7][8] The use of a deuterated solvent prevents large solvent signals from obscuring the analyte signals.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reference point for the chemical shifts of the analyte.[9]

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Sample Height: Ensure the final sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.

Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectrum should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.[10]

-

Temperature: Maintain a constant temperature, typically 25°C (298 K), to ensure chemical shifts are stable and reproducible.[11]

-

Shimming: The magnetic field homogeneity must be optimized by a process called shimming. Poor shimming can lead to broadened peaks and loss of resolution.[12]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum using a Fourier Transform. This is followed by phase correction, baseline correction, and integration of the signals.

Analysis and Interpretation of the Spectrum

The resulting spectrum should be analyzed by correlating the signals to the predicted values for chemical shift, integration, and multiplicity.

Data Summary

The expected data from the 1H NMR spectrum of this compound is summarized in the table below.

| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| H-O | 5.0 - 11.0 | broad singlet | 1H | - | Hydroxyl |

| H-6 | 7.7 - 7.9 | Doublet | 1H | 3J ≈ 7-10 Hz | Aromatic |

| H-4 | 7.4 - 7.5 | Triplet | 1H | 3J ≈ 7-10 Hz | Aromatic |

| H-5 | 6.8 - 7.0 | Triplet | 1H | 3J ≈ 7-10 Hz | Aromatic |

| H-Me | ~ 3.9 | Singlet | 3H | - | Methyl Ester |

| H-1' | 2.6 - 2.8 | Quartet | 2H | 3J ≈ 7 Hz | Ethyl CH2 |

| H-2' | 1.2 - 1.3 | Triplet | 3H | 3J ≈ 7 Hz | Ethyl CH3 |

Visualization of Molecular Connectivity

A visual representation of the molecule and its proton-proton coupling relationships can greatly aid in the interpretation of the spectrum. The following Graphviz diagram illustrates the key through-bond (scalar) couplings.

This diagram shows the expected three-bond (3J) couplings between adjacent aromatic protons (H4-H5, H5-H6) and within the ethyl group (H1'-H2'). A weaker four-bond (4J) meta-coupling might also be observed between H-4 and H-6, which could introduce further fine splitting.[12]

Conclusion

The structural elucidation of this compound can be confidently achieved through the application of 1H NMR spectroscopy. By combining theoretical prediction with a rigorous experimental approach, each proton environment within the molecule can be identified and assigned. The characteristic signals—a triplet and quartet for the ethyl group, three distinct multiplets in the aromatic region, a sharp singlet for the methyl ester, and a broad singlet for the hydroxyl group—provide a unique spectral fingerprint. This guide provides the necessary framework for researchers to acquire, interpret, and validate the 1H NMR spectrum, ensuring the structural integrity of this important chemical entity.

References

- Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker.

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Available at: [Link]

-

C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

-

NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. Available at: [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. Available at: [Link]

-

Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. ACD/Labs. Available at: [Link]

-

Methyl Salicylate | C8H8O3. PubChem. Available at: [Link]

-

H-NMR of methyl salicylate. Chemistry Stack Exchange. Available at: [Link]

-

Solved 5. a. Analyze the given 'H NMR of methyl salicylate. Chegg.com. Available at: [Link]

-

Ethyl Benzene Proton NMR Equivalent Protons. ChemTube 3D. Available at: [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Figure 1. 1H NMR of methyl salicylate in CDCl3. Truman State University ChemLab. Available at: [Link]

-

5.4: The 1H-NMR experiment. Chemistry LibreTexts. Available at: [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. Available at: [Link]

-

NMR Sample Preparation. University of Leicester. Available at: [Link]

-

Results for "1D NMR Spectroscopy". Springer Nature Experiments. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905). Human Metabolome Database. Available at: [Link]

-

Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis. National Institutes of Health. Available at: [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. The Royal Society of Chemistry. Available at: [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectroscopy. University of Regensburg. Available at: [Link]

Sources

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

"13C NMR analysis of Methyl 3-ethyl-2-hydroxybenzoate"

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-ethyl-2-hydroxybenzoate

Prepared by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this compound.

Introduction: The Structural Imperative

This compound is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its precise chemical structure, defined by the substitution pattern on the benzene ring, is critical to its reactivity, biological activity, and intellectual property considerations. ¹³C NMR spectroscopy is an indispensable analytical technique that provides direct insight into the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering a wealth of information about its electronic environment, hybridization, and connectivity.[2][3] This guide will demonstrate the power of ¹³C NMR in verifying the identity and purity of this compound.

Theoretical Framework and Chemical Shift Prediction

The ¹³C NMR spectrum is characterized by the chemical shift (δ), which is the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS), set at 0 ppm.[4][5] The chemical shift is highly sensitive to the local electronic environment; electron-withdrawing groups deshield a carbon nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift (lower ppm value).[6] The overall chemical shift range for most organic molecules spans from 0 to 220 ppm.[1][7]

For this compound, we anticipate 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. The prediction of their chemical shifts is based on the additive effects of the substituents on the benzene ring and established chemical shift ranges for various functional groups.[8][9]

Structure and Carbon Numbering:

(Note: For clarity in the following discussion, the carbons of the benzene ring are numbered C1 to C6, starting from the carbon bearing the ester group and proceeding towards the hydroxyl group. The ethyl group carbons are C7 and C8, the ester carbonyl is C9, and the methoxy carbon is C10.)

Predicted Chemical Shifts (δ, ppm):

-

C9 (Carbonyl, -COO-): The carbonyl carbon of an ester is highly deshielded due to the double bond to one oxygen and a single bond to another. Its signal is expected in the 170-185 ppm range.[6] For aromatic esters, this can be slightly upfield. A reasonable prediction is ~171 ppm .

-

C2 (Aromatic, C-OH): The carbon directly attached to the hydroxyl group (the ipso-carbon) is significantly deshielded and typically appears in the 155-160 ppm range for phenols.[4][10] The prediction is ~158 ppm .

-

C1 (Aromatic, C-COOR): This quaternary carbon is attached to the electron-withdrawing ester group. Its signal is often found in the 110-130 ppm range. Based on similar structures like methyl 2-hydroxybenzoate, we can predict a shift of ~112 ppm .[5]

-

C3 (Aromatic, C-Ethyl): This carbon is attached to the alkyl (ethyl) group. Alkyl groups are weakly electron-donating. We expect its signal to be downfield due to its position on the aromatic ring and the presence of two other substituents. A predicted value is ~140 ppm .

-

C6 (Aromatic, C-H): This methine carbon is ortho to the ester group and meta to the hydroxyl group. It will be influenced by both, leading to a predicted shift of ~136 ppm .

-

C4 (Aromatic, C-H): This carbon is para to the hydroxyl group and meta to the ester. Its chemical shift is predicted to be around ~125 ppm .

-

C5 (Aromatic, C-H): Being ortho to the hydroxyl group and meta to the ethyl group, this carbon is expected to be shielded. A predicted value is ~119 ppm .

-

C10 (Methoxy, -OCH₃): The carbon of the methoxy group in an ester typically appears in the 50-60 ppm range.[6] A precise prediction is ~52 ppm .

-

C7 (Methylene, -CH₂-): The methylene carbon of the ethyl group, being attached to the aromatic ring, will be more deshielded than the methyl carbon. A typical range for benzylic-type carbons is 20-30 ppm. We predict ~23 ppm .

-

C8 (Methyl, -CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, expected in the 10-20 ppm range.[6] A value of ~14 ppm is predicted.

Experimental Protocol for ¹³C NMR Acquisition

Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of acquisition parameters.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 50-100 mg of this compound.[12] ¹³C NMR is inherently less sensitive than ¹H NMR, necessitating a higher concentration.[13]

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.[12] CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77 ppm which can be used as a secondary reference.[10]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[14] Suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.

-

Cap the NMR tube securely and label it clearly.[13]

-

-

Instrument Setup and Data Acquisition:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better sensitivity and resolution.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

-

Set the acquisition parameters. Optimized parameters can significantly enhance signal-to-noise in a shorter time.[11] A typical set of parameters for a standard ¹³C spectrum would be:

-

Pulse Program: A standard 30° pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).[11]

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): ~2.0 seconds.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will be needed for dilute samples.

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

-

Decoupling: Broadband proton decoupling is used to collapse ¹H-¹³C couplings, resulting in a single sharp peak for each carbon atom and providing a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[15]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Integrate the peaks (note: standard ¹³C peak integrals are not directly proportional to the number of carbons due to variable relaxation times and NOE effects, and are generally not used for quantification unless specific experimental conditions are met).[15]

-

Experimental Workflow Diagram:

Caption: Workflow for ¹³C NMR analysis.

Spectral Analysis and Structural Confirmation

The resulting proton-decoupled ¹³C NMR spectrum will show ten distinct singlets. The assignment of these signals is performed by comparing their experimental chemical shifts to the predicted values and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Hypothetical ¹³C NMR Data for this compound:

| Signal | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Justification |

| 1 | 171.2 | C (Quaternary) | C9 (C=O) | Downfield shift characteristic of an ester carbonyl carbon.[6] |

| 2 | 158.1 | C (Quaternary) | C2 (C-OH) | Typical shift for an aromatic carbon bonded to a hydroxyl group.[4] |

| 3 | 140.3 | C (Quaternary) | C3 (C-Et) | Quaternary aromatic carbon deshielded by adjacent substituents. |

| 4 | 136.5 | CH (Methine) | C6 | Aromatic CH deshielded by the ortho ester and meta hydroxyl groups. |

| 5 | 124.8 | CH (Methine) | C4 | Aromatic CH, influenced by para-OH and meta-ester groups. |

| 6 | 118.9 | CH (Methine) | C5 | Aromatic CH shielded by the electron-donating ortho hydroxyl group. |

| 7 | 112.5 | C (Quaternary) | C1 (C-COOR) | Shielded quaternary aromatic carbon adjacent to the C-OH carbon. |

| 8 | 52.3 | CH₃ (Methyl) | C10 (-OCH₃) | Characteristic chemical shift for a methoxy carbon of an ester. |

| 9 | 22.9 | CH₂ (Methylene) | C7 (-CH₂CH₃) | Aliphatic methylene carbon attached to the aromatic ring. |

| 10 | 14.1 | CH₃ (Methyl) | C8 (-CH₂CH₃) | Highly shielded terminal methyl carbon of the ethyl group. |

Confirmation with DEPT Spectroscopy:

To unambiguously assign the signals, DEPT experiments are invaluable.[16][17] A DEPT experiment can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[18][19]

-

DEPT-90: This spectrum would show only the signals for the methine (CH) carbons. We would expect to see positive peaks for C4, C5, and C6.[18]

-

DEPT-135: This spectrum displays CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[18][19] We would see:

-

Positive peaks for C4, C5, C6, C8, and C10.

-

A negative peak for C7.

-

-

Quaternary Carbons: The quaternary carbons (C1, C2, C3, and C9) would be absent from both DEPT-90 and DEPT-135 spectra.[18] Their presence in the standard broadband-decoupled spectrum and absence in the DEPT spectra confirms their assignment.

This combination of broadband, DEPT-90, and DEPT-135 spectra allows for a definitive assignment of every carbon atom in the molecule, providing a robust and self-validating confirmation of the structure of this compound.

Structure-Spectrum Correlation Diagram:

Caption: Correlation of carbon atoms to their ¹³C NMR signals.

Conclusion

The comprehensive analysis using ¹³C NMR spectroscopy, supported by DEPT experiments, provides an unambiguous method for the structural confirmation of this compound. The predictable and distinct chemical shifts for each of the ten carbon atoms, from the deshielded carbonyl to the shielded alkyl carbons, serve as a unique fingerprint for the molecule. This level of detailed structural verification is fundamental for ensuring material quality, understanding structure-activity relationships, and advancing research and development in the chemical and pharmaceutical sciences.

References

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

University of Calgary. Ch 13 - DEPT. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

-

University College London. Sample Preparation. [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. [Link]

-

Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

-

InfoSheet: NMR sample preparation. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

Slideshare. C-13 NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm. [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table.pdf. [Link]

Sources

- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 2. fiveable.me [fiveable.me]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 18. fiveable.me [fiveable.me]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-ethyl-2-hydroxybenzoate

Foreword: Charting the Analytical Landscape of a Novel Benzoate Ester

In the dynamic fields of chemical research and drug development, the precise structural elucidation and sensitive quantification of novel molecules are paramount. Methyl 3-ethyl-2-hydroxybenzoate, a substituted aromatic ester, represents a class of compounds with significant potential in various applications, from synthetic chemistry to pharmacology. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive, in-depth exploration of the mass spectrometry of this compound, drawing upon established principles of ionization and fragmentation of analogous phenolic and ester compounds. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Foundational Principles: Predicting the Mass Spectrometric Behavior of this compound

This compound is a molecule possessing several key functional groups that dictate its mass spectrometric behavior: a phenolic hydroxyl group, a methyl ester, and an ethyl-substituted aromatic ring. These features make it amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of technique will depend on the sample matrix, desired sensitivity, and the specific information sought.

Phenolic compounds, as a class, are well-suited for mass spectrometric analysis, often yielding rich structural information.[1][2] The hydroxyl group can be a site of ionization and can influence the fragmentation pathways. Similarly, esters have characteristic fragmentation patterns that are well-documented.[3][4][5] For this compound, we can anticipate a combination of these behaviors, leading to a unique mass spectral fingerprint.

Experimental Design: A Step-by-Step Protocol for Analysis

A standardized protocol for the mass spectrometric analysis of any compound is challenging to establish due to the variability in instrumentation and sample complexity.[2] However, the following detailed workflow provides a robust starting point for the analysis of this compound, grounded in methodologies successful for similar analytes.

Sample Preparation: The Gateway to Accurate Analysis

Given its organic nature, this compound is expected to be soluble in common organic solvents such as methanol, acetonitrile, or ethyl acetate.

Protocol for a Standard Solution:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Standard Dilution: Serially dilute the stock solution with the appropriate solvent (e.g., methanol for LC-MS or a more volatile solvent like dichloromethane for GC-MS) to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

For samples in complex matrices (e.g., biological fluids, environmental samples), a sample extraction step such as liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For this compound, derivatization of the phenolic hydroxyl group (e.g., silylation) may be considered to improve its volatility and chromatographic peak shape, although direct analysis is also feasible.[6]

Table 1: Recommended GC-MS Parameters

| Parameter | Value | Rationale |

| GC System | ||

| Injection Mode | Splitless (for trace analysis) or Split | To ensure appropriate sample loading onto the column. |

| Injector Temperature | 250 °C | To ensure rapid and complete volatilization of the analyte. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of aromatic compounds. |

| Oven Program | Initial temp 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical temperature program to ensure good separation from potential impurities. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | A "hard" ionization technique that produces extensive, reproducible fragmentation for structural elucidation.[7] |

| Ionization Energy | 70 eV | The standard energy for EI to generate consistent and comparable mass spectra.[8] |

| Ion Source Temperature | 230 °C | To maintain the analyte in the gas phase and prevent condensation. |

| Quadrupole Temperature | 150 °C | To ensure stable ion transmission. |

| Mass Range | m/z 40-400 | To cover the expected molecular ion and fragment ions. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For non-volatile samples or when higher sensitivity and selectivity are required, LC-MS/MS is the preferred method.[1][2] Electrospray ionization (ESI) is a common "soft" ionization technique that typically produces a prominent protonated or deprotonated molecular ion, which is then subjected to fragmentation in the collision cell.[7]

Table 2: Recommended LC-MS/MS Parameters

| Parameter | Value | Rationale |

| LC System | ||

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% formic acid | To facilitate protonation in positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic modifier for elution. |

| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions | A standard gradient to elute the compound of interest and clean the column. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | To ensure reproducible retention times. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | To determine the optimal ionization polarity for the analyte.[7] |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | To generate a stable electrospray. |

| Desolvation Temperature | 350 °C | To aid in the desolvation of the mobile phase droplets. |

| Gas Flow | Instrument dependent | To assist in nebulization and desolvation. |

| Analysis Mode | Full Scan (for initial investigation), Multiple Reaction Monitoring (MRM) for quantification | Full scan identifies all ions, while MRM provides high sensitivity and selectivity. |

Deciphering the Fragmentation Pattern: A Predictive Approach

The true power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate molecular structure.[9] While no specific mass spectrum for this compound is readily available, we can predict its fragmentation based on the well-characterized behavior of its constitutional isomer, methyl salicylate (methyl 2-hydroxybenzoate), and other aromatic esters.[9][10][11]

The molecular weight of this compound (C10H12O3) is 180.20 g/mol .

Predicted Electron Ionization (EI) Fragmentation

In EI-MS, the initial event is the formation of a molecular ion (M+•) by the loss of an electron. For this compound, the molecular ion peak would be observed at m/z 180 .

Key predicted fragmentation pathways include:

-

Loss of a methoxy radical (•OCH3): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion. For methyl salicylate, the loss of a methoxy group from the molecular ion at m/z 152 results in a base peak at m/z 121.[11] For our target molecule, this would result in a fragment at m/z 149 ([M - 31]+). This is expected to be a prominent peak.

-

Loss of methanol (CH3OH): The presence of the ortho-hydroxyl group can facilitate the loss of methanol through a rearrangement, a process observed in methyl salicylate leading to a fragment at m/z 120.[10] This would result in a fragment at m/z 148 ([M - 32]+).